molecular formula C7H4ClNOS B1348873 5-Chloro-2-mercaptobenzoxazole CAS No. 22876-19-3

5-Chloro-2-mercaptobenzoxazole

Cat. No.: B1348873
CAS No.: 22876-19-3
M. Wt: 185.63 g/mol
InChI Key: BOBIZYYFYLLRAH-UHFFFAOYSA-N
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Description

5-Chloro-2-mercaptobenzoxazole (CAS: 22876-19-3) is a heterocyclic compound with the molecular formula C₇H₄ClNOS and a molecular weight of 185.63 g/mol . It features a benzoxazole core fused with a benzene ring, substituted by a chlorine atom at the 5-position and a thiol (-SH) group at the 2-position. This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing hydrazones for Akt inhibitors targeting non-small-cell lung cancer (NSCLC) . Its synthesis involves reacting this compound with ethyl chloroacetate under basic conditions to form ethyl 2-[(5-chlorobenzoxazol-2-yl)thio]acetate, followed by hydrazide formation and condensation with substituted benzaldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-mercaptobenzoxazole can be synthesized by reacting amino-4-chlorophenol, potassium hydroxide, and carbon disulfide in ethanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-mercaptobenzoxazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

5-Chloro-2-mercaptobenzoxazole (C₇H₄ClNOS) is a heterocyclic compound with a molecular weight of 185.63 g/mol, featuring a benzoxazole ring with a chlorine atom at the 5-position and a mercapto group (-SH) at the 2-position . It is used in scientific research, with applications in chemistry, biology, and industry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
  • Biology It exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.
  • Industry It is used in synthesizing dyes, pigments, and other industrial chemicals.

This compound is utilized in research, specifically in pharmaceutical development, agricultural chemicals, analytical chemistry, material science, and biochemical research .

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing anti-inflammatory and antimicrobial agents .

Agricultural Chemicals

It is used in formulating pesticides and fungicides, providing effective protection against a range of plant pathogens, thereby enhancing crop yield .

Analytical Chemistry

The compound is employed in analytical methods for detecting heavy metals and other contaminants in environmental samples, ensuring compliance with safety regulations .

Material Science

It is utilized in the production of specialty polymers and coatings that offer enhanced durability and resistance to environmental degradation .

Biochemical Research

Researchers use this compound to study enzyme inhibition and receptor interactions, contributing to a better understanding of biological processes and disease mechanisms . The compound can inhibit enzymes such as carbonic anhydrases by binding to their active sites, which can affect physiological processes, including pH regulation and ion transport. this compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Antitumor Activity

Derivatives of 2-mercaptobenzoxazole, including 5-chloro variants, exhibit antitumor properties and have been evaluated against several cancer cell lines :

  • HepG2 (hepatocellular carcinoma)
  • MCF-7 (mammary gland cancer)
  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)

The antiproliferative activity of this compound was assessed using the MTT assay, revealing varying degrees of cytotoxicity. The IC50 values for this compound against these cell lines were:

Cell LineIC50 (µM)
HepG26.83
MCF-73.64
MDA-MB-2312.14
HeLa5.18

Mechanism of Action

The mechanism of action of 5-Chloro-2-mercaptobenzoxazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Key Properties/Applications
5-Chloro-2-mercaptobenzoxazole 22876-19-3 C₇H₄ClNOS -Cl (C5), -SH (C2) Akt inhibitor synthesis; NSCLC therapy
5-Chloro-2-methylbenzoxazole 19219-99-9 C₈H₆ClNO -Cl (C5), -CH₃ (C2) Antimicrobial activity; synthetic building block
Bromchlorenone 5579-85-1 C₇H₃BrClNO₂ -Br (C6), -Cl (C5), -O (C2) Enzyme inhibition (potential agrochemical use)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole N/A C₁₄H₁₀ClNOS -Cl (C5), -OCH₃ (C4-phenyl) Bioactive heterocyclic scaffold

Structural and Reactivity Differences

5-Chloro-2-methylbenzoxazole (19219-99-9) :

  • Substituent : Methyl (-CH₃) at C2 instead of thiol (-SH).
  • Properties : Higher lipophilicity due to the methyl group, enhancing membrane permeability but reducing nucleophilic reactivity.
  • Applications : Used in organic synthesis and antimicrobial studies .

Bromchlorenone (5579-85-1): Substituents: Bromine (C6), chlorine (C5), and a ketone oxygen (C2). Reactivity: The electron-withdrawing bromine and ketone groups reduce aromatic electrophilic substitution activity compared to the thiol-containing analog.

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole: Core Structure: Benzothiazole instead of benzoxazole.

Biological Activity

5-Chloro-2-mercaptobenzoxazole (C7H4ClNOS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoxazole ring with a chlorine atom at the 5-position and a mercapto group (-SH) at the 2-position. This structural configuration is crucial for its biological activity, influencing its interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of 2-mercaptobenzoxazole, including 5-chloro variants, exhibit potent antitumor properties. The compound has been evaluated against several cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • MCF-7 (mammary gland cancer)
  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)

The antiproliferative activity of this compound was assessed using the MTT assay, revealing varying degrees of cytotoxicity. The IC50 values for this compound against these cell lines were reported as follows:

Cell LineIC50 (µM)
HepG26.83
MCF-73.64
MDA-MB-2312.14
HeLa5.18

These findings indicate that the compound exhibits significant cytotoxic effects, particularly against the MDA-MB-231 cell line, suggesting a potential for development as an anticancer agent .

Mechanistic Insights

The mechanism by which this compound exerts its antitumor effects includes:

  • Inhibition of Kinase Activity : The compound showed potent inhibitory activity against several key protein kinases involved in cancer progression:
    • EGFR : IC50 = 0.279 µM
    • HER2 : IC50 = 0.224 µM
    • VEGFR2 : IC50 = 0.565 µM
    • CDK2 : IC50 = 0.886 µM
    These results suggest that the compound can effectively interfere with signaling pathways critical for tumor growth and proliferation .
  • Induction of Apoptosis : Treatment with this compound resulted in caspase-dependent apoptosis, characterized by:
    • Upregulation of pro-apoptotic genes such as Bax (5.34-fold increase).
    • Downregulation of anti-apoptotic gene Bcl-2 (0.26-fold decrease).
    This shift in gene expression enhances the Bax/Bcl-2 ratio, promoting apoptotic pathways within cancer cells .
  • Cell Cycle Arrest : The compound induced significant cell cycle arrest at the G2/M phase, indicating its potential to disrupt normal cell division processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study Overview

A recent study synthesized various derivatives and evaluated their biological activities against multiple cancer cell lines. Among these derivatives, those containing substituents that enhance lipophilicity or steric hindrance showed improved potency .

Key Findings

  • Structure–Activity Relationship (SAR) : Substituents on the benzoxazole ring significantly affected anticancer activity, with certain modifications leading to enhanced efficacy.
  • In Vivo Studies : Preliminary animal studies indicated that compounds similar to this compound exhibited reduced tumor growth in xenograft models compared to controls .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and characterization techniques for 5-Chloro-2-mercaptobenzoxazole?

  • Answer : The compound (CAS 22876-19-3) has a molecular formula C₇H₄ClNOS and molecular weight 185.63 g/mol . Key characterization techniques include:

  • Mass spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns by comparing experimental values (e.g., m/z 185.63) with theoretical calculations .
  • Elemental analysis : Verify %C, %H, %N, and %S to confirm purity (e.g., theoretical C 45.30%, H 2.17%, N 7.54%; experimental deviations <0.3% indicate high purity) .
  • Melting point determination : While not explicitly listed for this compound, analogous benzoxazole derivatives (e.g., 2-Amino-5-chlorobenzoxazole) exhibit sharp melting points (181–184°C), suggesting similar thermal stability .

Q. What are the common synthetic routes for this compound?

  • Answer : Two primary methods are documented:

  • Bischler-Napieralski cyclization : Tyrosine derivatives can undergo cyclization under acidic conditions to form benzoxazole scaffolds. Modifications (e.g., chlorination at position 5 and thiolation at position 2) yield the target compound .
  • Chlorination of precursors : Reacting 2-mercaptobenzoxazole with chlorinating agents (e.g., Cl₂ or SOCl₂) introduces the chlorine substituent. Reaction conditions (temperature, solvent) must be optimized to avoid over-chlorination .
    • Key tip : Monitor reactions using thin-layer chromatography (TLC) with UV visualization to track intermediate formation .

Q. What safety precautions are necessary when handling this compound?

  • Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • First aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap and water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Answer : Critical parameters include:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps accelerate cyclization but risk decomposition .
SolventAnhydrous DMF or THFPolar aprotic solvents enhance solubility of intermediates .
Catalystp-TsOH (0.5 eq.)Acid catalysts improve cyclization efficiency .
  • DoE (Design of Experiments) : Use factorial designs to test interactions between variables like temperature, catalyst loading, and reaction time .

Q. How can researchers resolve discrepancies between experimental and theoretical spectral data (e.g., HRMS, NMR)?

  • Answer :

  • HRMS calibration : Use internal standards (e.g., fluorinated benzoic acid) to correct mass accuracy. For example, a deviation >5 ppm suggests isotopic interference or impurities .
  • NMR solvent effects : Deuterated DMSO may cause shifts in thiol proton signals; compare with computed chemical shifts using DFT calculations .
  • Contamination checks : Run blank assays to rule out column bleed (GC-MS) or solvent artifacts (LC-MS) .

Q. What methodologies are recommended for assessing purity and identifying impurities in this compound?

  • Answer :

  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm; purity ≥98.5% is acceptable for pharmacological studies .
  • GC-MS : Detect volatile by-products (e.g., chlorinated benzenes) using electron ionization (EI) at 70 eV .
  • Impurity profiling : Compare retention times with known impurities (e.g., 5-Chloro-2-(methylamino)benzophenone) from pharmacopeial standards .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Answer :

  • Enzyme inhibition : Test against cysteine proteases (e.g., caspase-3) via fluorometric assays using Ac-DEVD-AMC substrate. IC₅₀ values <10 µM indicate potency .
  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices (IC₅₀ for cells vs. pathogens) .

Q. How can solubility challenges be addressed in experimental design for biological assays?

  • Answer :

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer. Validate with vehicle controls .
  • Surfactants : Add 0.01% Tween-80 to aqueous solutions to enhance dispersion .
  • Pro-drug strategies : Synthesize phosphate or acetate derivatives for improved aqueous solubility, then hydrolyze in situ .

Properties

IUPAC Name

5-chloro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBIZYYFYLLRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177419
Record name Benzoxazole, 5-chloro-2-mercapto-
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Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22876-19-3
Record name 5-Chloro-2-mercaptobenzoxazole
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Record name Benzoxazole, 5-chloro-2-mercapto-
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Record name 5-Chloro-2-mercaptobenzoxazole
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Record name 5-Chloro-2-mercaptobenzoxazole
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Synthesis routes and methods

Procedure details

2-Amino-4-chlorophenol (5.0 g, 35 mmol) and potassium hydroxide (2.34 g, 41.8 mmol) were dissolved in carbon disulfide (50 mL) and EtOH (75 mL), and the reaction mixture was heated to reflux. After 7 h, the reaction mixture was concentrated under reduced pressure. The material was taken up in EtOAc (100 mL) and 1M HCl (50 mL). The aqueous layer was separated, and the organic layer was washed with water (50 mL) and brine (50 mL). The organics were dried over Na2SO4, filtered, and concentrated under reduced pressure, yielding 5.71 g (89%) of the desired product as a brown solid. LC-MS: RT=7.60 min., [M+H]+=186.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Sodium Chlorite
Sodium Chlorite
5-Chloro-2-mercaptobenzoxazole
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Sodium Chlorite
5-Chloro-2-mercaptobenzoxazole
Sodium Chlorite
5-Chloro-2-mercaptobenzoxazole
Sodium Chlorite
5-Chloro-2-mercaptobenzoxazole

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